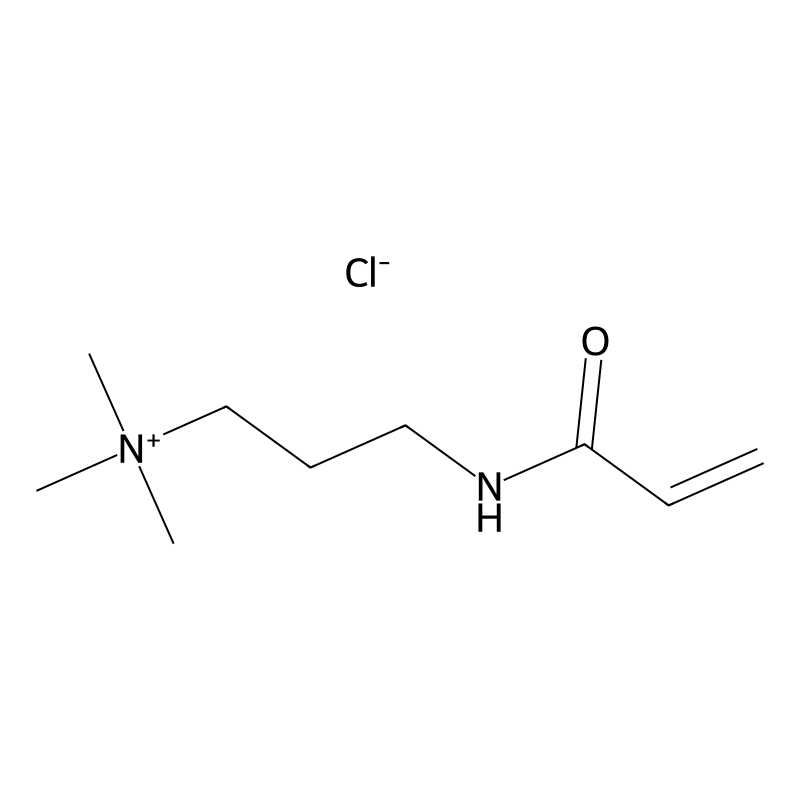

(3-Acrylamidopropyl)trimethylammonium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Field: Material Science, Biotechnology

- Application: APTAC is used as a cationic monomer to synthesize polyampholyte hydrogels (PAHs). These hydrogels show pH-responsive and ionic strength-responsive behavior .

- Results: The hydrogels are suitable for application in smart coatings and biosensors .

- Field: Dentistry, Material Science

- Application: APTAC is used in the formulation of dental composites .

Stimuli-Responsive Coatings and Biosensors

Drug Delivery Systems

Medical Devices

Contact Lenses

Dental Composites

Wound Healing

- Field: Material Science, Microbiology

- Application: APTAC is used in the development of antimicrobial coatings .

Water Treatment

Personal Care Products

Adhesives

Paper Manufacturing

Antimicrobial Coatings

Superabsorbent Hydrogels

- Field: Environmental Engineering

- Application: APTAC can be used in the formation of poly (APTAC) by graft polymerization, which can further be used as a flocculant .

(3-Acrylamidopropyl)trimethylammonium Chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 206.71 g/mol. It is commonly encountered as a colorless to brown liquid, typically in a 74-76% aqueous solution stabilized with 4-methoxyphenol (MEHQ) to prevent polymerization. This compound is known for its cationic nature, which arises from the presence of a trimethylammonium group, making it highly soluble in water and reactive in various chemical processes .

The reactivity of (3-Acrylamidopropyl)trimethylammonium Chloride primarily stems from its acrylamide functional group, which can undergo polymerization reactions. It can participate in:

- Free Radical Polymerization: The acrylamide group can react with free radicals to form polyacrylamide chains, making it useful in creating hydrogels and other polymeric materials.

- Quaternization Reactions: The trimethylammonium group can react with anions or other nucleophiles, facilitating the synthesis of various derivatives and copolymers.

These reactions are essential for developing materials used in coatings, adhesives, and other applications .

(3-Acrylamidopropyl)trimethylammonium Chloride exhibits notable biological activity, particularly as a biocompatible polymer. Research indicates that it can enhance adhesion properties in textiles and biomedical applications. Its cationic nature allows it to interact favorably with negatively charged biological surfaces, promoting cell adhesion and proliferation. Studies have shown that copolymers containing this compound can improve the mechanical properties of materials while maintaining biocompatibility .

The synthesis of (3-Acrylamidopropyl)trimethylammonium Chloride typically involves:

- Acrylamide Reaction: Starting with acrylamide, it is reacted with a suitable alkylating agent such as trimethylamine in the presence of hydrochloric acid to form the quaternary ammonium salt.

- Purification: The resulting product is often purified through recrystallization or distillation to obtain the desired purity level.

Alternative methods may include using various solvents and reaction conditions to optimize yield and purity .

Interaction studies of (3-Acrylamidopropyl)trimethylammonium Chloride focus on its compatibility with various substrates and biological systems. Research indicates that this compound interacts effectively with negatively charged surfaces, enhancing adhesion in both biological tissues and synthetic materials. Its ability to form stable complexes with other polymers also makes it valuable in creating multifunctional materials .

Several compounds share structural similarities with (3-Acrylamidopropyl)trimethylammonium Chloride, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Dimethylacrylamide | Contains an amide group; lacks quaternary nitrogen | More hydrophobic; less cationic character |

| Polyacrylamide | Polymerized form; lacks quaternary ammonium | Excellent mechanical properties; used widely in gels |

| 3-(Dimethylamino)propylacrylate | Similar backbone but different functional groups | More reactive; used for different polymer applications |

The uniqueness of (3-Acrylamidopropyl)trimethylammonium Chloride lies in its combination of cationic charge and acrylamide functionality, allowing for enhanced interactions in biological applications while also being amenable to polymerization processes .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 159 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 153 of 159 companies with hazard statement code(s):;

H317 (54.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H335 (54.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (43.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Wood product manufacturing

1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)amino]-, chloride (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.